Bicyclo[2.2.1]hept-2-ene-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90086-81-0 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-2-ene-2-carboxamide |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6H,1-3H2,(H2,9,10) |
InChI Key |
IWMAIPCRUFTVTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C2C(=O)N |
Origin of Product |
United States |
Structural Significance and Nomenclature of Bicyclo 2.2.1 Heptene Frameworks
The bicyclo[2.2.1]heptene framework, commonly known as norbornene, is a bridged bicyclic hydrocarbon. evitachem.com Its structure consists of a cyclohexane (B81311) ring bridged between carbons 1 and 4 by a methylene (B1212753) group. nih.gov This arrangement forces the six-membered ring into a strained boat conformation, and the presence of a double bond in the bicyclo[2.2.1]hept-2-ene system introduces significant ring strain and torsional strain. evitachem.comnih.gov This high level of inherent strain makes the double bond highly reactive and susceptible to a variety of chemical reactions, a characteristic that is central to its utility in synthesis. evitachem.comnih.gov
The systematic naming of these compounds follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for bicyclic molecules. wikipedia.orgquimicaorganica.org The name precisely describes the molecular architecture.
Table 1: IUPAC Nomenclature Breakdown for Bicyclo[2.2.1]hept-2-ene-2-carboxamide
| Component | Meaning | Explanation |
| Bicyclo | Two Rings | Indicates the molecule contains two fused or bridged rings. quimicaorganica.org |
| [2.2.1] | Bridge Lengths | Specifies the number of carbon atoms in each of the three paths connecting the two bridgehead carbons, listed in descending order. quimicaorganica.orgvedantu.com |
| hept | Total Carbons | Denotes a total of seven carbon atoms forming the bicyclic framework. vedantu.com |
| -2-ene | Double Bond | Indicates the presence of a double bond originating at carbon position 2. |
| -2-carboxamide | Functional Group | Specifies a primary amide group (-CONH₂) attached to the second carbon atom of the ring system. |
This systematic nomenclature provides an unambiguous descriptor of the compound's complex three-dimensional structure, which is fundamental for its study and application in chemical research.
Historical Context and Evolution of Research on Norbornene Derivatives
Research into norbornene and its derivatives has a rich history, largely driven by the compound's unique reactivity and accessibility through the Diels-Alder reaction. nih.gov This chemical reaction provides a straightforward method for creating the bicyclic framework, which has allowed researchers to explore its chemistry for decades. nih.gov
The scientific community's interest in norbornene derivatives has grown substantially over the years. By 2018, the volume of research had expanded to over 30,000 publications and patents related to the production and application of these compounds. researchgate.net A significant milestone in the application of these derivatives was in 1994, with the first study investigating their potential as anticancer agents. nih.gov This opened a new frontier in medicinal chemistry for the norbornene scaffold. nih.gov
The evolution of research has also been marked by significant progress in polymer chemistry. Norbornene's ability to undergo various polymerization mechanisms, such as ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization, has been a major focus. researchgate.netnorbornene.ruacs.org These processes allow for the creation of polymers with highly desirable properties, such as high thermal stability and chemical resistance, pushing the boundaries of materials science. norbornene.ru
Overview of Academic Research Areas and Interdisciplinary Relevance
Foundational Cycloaddition Reactions
The cornerstone of synthesizing the bicyclo[2.2.1]heptene system is the cycloaddition reaction, which efficiently constructs the characteristic bridged bicyclic core. Both traditional and modern catalytic approaches are employed to achieve this structural motif.
Diels-Alder Strategies for Norbornene Core Construction
The Diels-Alder reaction, a [4+2] cycloaddition, is the most common and powerful method for creating the norbornene skeleton. evitachem.com This reaction involves the combination of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com In the context of Bicyclo[2.2.1]hept-2-ene-2-carboxamide synthesis, cyclopentadiene (B3395910) is the typical diene, while the dienophile is an alkene bearing a group that is or can be converted to a carboxamide. researchgate.net
The reaction proceeds by breaking three pi bonds and forming two new single bonds and one new pi bond, resulting in the bicyclic adduct. masterorganicchemistry.com The stereospecificity of the Diels-Alder reaction is a key feature, allowing for control over the stereochemistry of the resulting product. For instance, the reaction between cyclopentadiene and maleic anhydride (B1165640) famously yields cis-norbornene-5,6-endo-dicarboxylic anhydride. evitachem.comchegg.com Similarly, reacting cyclopentadiene with dienophiles containing electron-withdrawing groups such as nitrile, phosphonate, or ester functionalities provides straightforward access to a variety of substituted norbornene derivatives. researchgate.net These derivatives, like bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester, serve as versatile intermediates for further functionalization. chegg.com
| Diene | Dienophile | Product |
|---|---|---|
| Cyclopentadiene | Ethylene (B1197577) | Bicyclo[2.2.1]hept-2-ene (Norbornene) evitachem.com |
| Cyclopentadiene | Maleic Anhydride | cis-Norbornene-5,6-endo-dicarboxylic anhydride evitachem.comchegg.com |
| Cyclopentadiene | Methyl acrylate (B77674) | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester chegg.com |
| Furan | Dimethyl acetylenedicarboxylate | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate researchgate.net |
Organocatalytic Formal [4+2] Cycloadditions
Beyond traditional thermal methods, organocatalytic formal [4+2] cycloaddition reactions have emerged as a sophisticated strategy for accessing bicyclo[2.2.1]heptane structures. rsc.orgsemanticscholar.org These reactions provide a highly enantioselective route to functionalized bicyclic systems under mild and metal-free conditions. semanticscholar.org Chiral secondary amines are often employed as catalysts, activating substrates to participate in the cycloaddition. rsc.org
This approach allows for the rapid synthesis of a diverse range of bicyclo[2.2.1]heptane-1-carboxylates with excellent enantioselectivity. rsc.orgsemanticscholar.org While distinct from the classic Diels-Alder mechanism, this method also constructs the core bicyclic framework and can proceed through a stepwise Michael-Michael cascade. acs.org The versatility of the carboxylate group installed via this method makes it a valuable handle for subsequent conversion to carboxamides and other derivatives. rsc.org
Targeted Carboxamide Formation and Functionalization
Once the norbornene core is established, the focus shifts to the precise formation and subsequent modification of the carboxamide functional group.
Direct Amidation and Esterification Approaches
The most straightforward route to this compound is the direct amidation of its corresponding carboxylic acid. Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid can be converted into the target amide through standard peptide coupling methods. nih.gov This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), followed by reaction with ammonia (B1221849) or a primary/secondary amine. researchgate.net
Esterification of the carboxylic acid to form intermediates like methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate is another common strategy. smolecule.com These esters can then be converted to the desired carboxamide by aminolysis, which involves heating the ester with ammonia or an appropriate amine.
Synthesis via Anhydride and Imide Intermediates
Anhydride derivatives of the norbornene system are highly valuable and readily accessible intermediates for carboxamide synthesis. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, for example, reacts with amines to form imides or amido-acids. researchgate.net The reaction with a diamine can lead to the formation of bisimides. google.com
Specifically, the reaction of the anhydride with an amine initially opens the anhydride ring to form a compound containing both a carboxylic acid and a carboxamide group. Subsequent dehydration can close the ring to form an N-substituted imide. Alternatively, selective reaction at one of the carbonyl groups of the anhydride can lead to mono-amides, which can be further modified. This pathway offers a versatile entry point for creating a wide array of substituted carboxamides on the norbornene scaffold. researchgate.net
Conversion of Bicyclic Amides to Nitriles
The functional group transformation of a carboxamide to a nitrile is a dehydration reaction that can be applied to bicyclo[2.2.1]heptene-2-carboxamide. This conversion is typically achieved using dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or triflic anhydride. The resulting product is bicyclo[2.2.1]hept-5-ene-2-carbonitrile. nih.gov
The synthesis of bicyclo[2.2.1]heptene-2-carbonitrile has been reported starting from norcamphor, and its photorearrangement has been studied, indicating the accessibility and interest in this nitrile derivative. mcmaster.ca The conversion from a carboxylic acid to a nitrile can also be facilitated by reagents like chlorosulfonyl isocyanate. mcmaster.ca This transformation highlights the synthetic utility of the carboxamide group as a precursor to other important nitrogen-containing functionalities on the bicyclo[2.2.1]heptene framework.
| Starting Material | Reagent/Condition | Product |
|---|---|---|
| Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | SOCl₂, then NH₃ | This compound |
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Amine (e.g., Aniline) | N-Substituted Imide/Amido-acid google.com |
| This compound | P₂O₅, Heat | Bicyclo[2.2.1]hept-2-ene-2-carbonitrile nih.gov |
Stereoselective and Enantioselective Synthesis
The precise control of stereochemistry is paramount in the synthesis of bicyclo[2.2.1]heptene carboxamides, as the spatial arrangement of substituents dramatically influences their biological activity and material properties. Methodologies to achieve this control include the use of chiral catalysts, resolution of enantiomers, and directing the endo/exo selectivity of the Diels-Alder reaction.
Chiral Catalysis in Diels-Alder Reactions
The asymmetric Diels-Alder reaction is a powerful tool for establishing chirality in the synthesis of norbornene derivatives. The use of chiral catalysts and auxiliaries can induce high levels of enantioselectivity and diastereoselectivity.
Lewis acid-promoted Diels-Alder reactions of acrylate esters attached to chiral auxiliaries, such as cis-1-arylsulfonamido-2-indanols, with cyclopentadiene have been shown to produce endo-adducts with high diastereoselectivity. nih.gov For example, the reaction of an acrylate ester derived from a chiral sulfonamido alcohol with cyclopentadiene in the presence of a Lewis acid can yield the corresponding norbornene-2-carboxylic acid derivative with high enantiomeric excess (ee) after removal of the auxiliary. nih.gov The chiral auxiliary can often be recovered without loss of optical purity. nih.gov
Another effective chiral auxiliary is Oppolzer's camphorsultam. chemrxiv.orgresearchgate.net The use of a crotonyl derivative of this sultam in a Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene allows for the diastereoselective formation of the cycloadduct. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched norbornene derivative. chemrxiv.orgresearchgate.net
Copper(II)-bisoxazoline complexes have also been employed as chiral catalysts in the Diels-Alder reaction between cyclopentadiene and α-thioacrylates, affording the endo cycloadducts with high yields, diastereomeric excess (de), and enantiomeric excess (ee). rsc.org Furthermore, hydrogen-bond-mediated catalysis using chiral molecules like α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) has been shown to effectively catalyze the Diels-Alder reaction between aminosiloxydienes and substituted acroleins, yielding products with up to 92% ee. nih.gov
Table 1: Examples of Chiral Catalysis in Norbornene Synthesis
| Dienophile/Diene System | Chiral Catalyst/Auxiliary | Selectivity | Reference |
|---|---|---|---|
| Acrylate of cis-1-arylsulfonamido-2-indanol + Cyclopentadiene | Lewis Acid | High endo-diastereoselectivity, up to 91.5% ee | nih.gov |
| (E)-Crotonyl derivative of Oppolzer's Camphorsultam + Cyclopentadiene | Lewis Acid | High diastereoselectivity | chemrxiv.orgresearchgate.net |
| α-Thioacrylate + Cyclopentadiene | Cu(II)-bisoxazoline complex | up to 88% de, >95% ee (endo) | rsc.org |
Resolution Techniques for Enantiomeric Bicyclo[2.2.1]heptene Carboxamides
Resolution of racemic mixtures is a classic yet effective method for obtaining enantiomerically pure compounds. For bicyclo[2.2.1]heptene carboxamides and related structures, both chromatographic and enzymatic methods have been successfully applied.
Chromatographic resolution on a chiral stationary phase is a powerful technique. For instance, the enantiomers of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide have been successfully separated using a cellulose (B213188) triacetate column. ku.ac.ke High-performance liquid chromatography (HPLC) employing a teicoplanin chiral stationary phase has also demonstrated excellent resolution for enantiomers of unnatural amino acids that contain the bicyclo[2.2.1]heptane or heptene (B3026448) skeleton. mst.edu
Enzymatic resolution offers a highly selective alternative. Lipases are commonly used for the kinetic resolution of racemic esters, where one enantiomer is preferentially hydrolyzed or transesterified. researchgate.net The enzymatic kinetic resolution of racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a key intermediate for carbocyclic nucleosides, is a widely used industrial process. researchgate.net Specific strains of microorganisms, such as K. citrophila and A. viscous, have been utilized to produce (-)-Vince's lactam and (+)-Vince's lactam, respectively, with over 99% ee. lookchem.com Genetically engineered Saccharomyces cerevisiae has been used for the kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one. researchgate.net
Control of Endo/Exo Selectivity in Synthesis
The Diels-Alder reaction between cyclopentadiene and acrylic derivatives typically yields a mixture of endo and exo isomers, with the endo product often being the major, kinetically favored product due to secondary orbital interactions. researchgate.net However, for many applications, the exo isomer is the desired product.
Several strategies have been developed to control the endo/exo selectivity. One approach involves the isomerization of the thermodynamically less stable endo isomer to the more stable exo isomer. Base-promoted isomerization of methyl 5-norbornene-2-carboxylate using a strong base like sodium tert-butoxide can shift the equilibrium to favor the exo isomer. researchgate.netscirp.org Subsequent kinetically controlled hydrolysis of the exo-rich ester mixture can further enhance the selectivity for the exo-carboxylic acid. researchgate.netscirp.org
Reaction temperature also plays a crucial role. While the endo isomer is kinetically favored at lower temperatures, the exo isomer is often thermodynamically more stable. Performing the Diels-Alder reaction at high temperatures can therefore increase the proportion of the exo product. latech.edu For example, in the reaction of cyclopentadiene and maleic anhydride, high temperatures can induce the retro-Diels-Alder reaction of the endo adduct, allowing for equilibration to the more stable exo isomer. latech.edu In some cases, specific catalytic systems can also favor the formation of the endo isomer, such as the Rh(I)-catalyzed hydroarylation of norbornene with aromatic amides. researchgate.net
Table 2: Methods for Controlling Endo/Exo Selectivity
| Method | Substrate | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Base-promoted Isomerization | Methyl 5-norbornene-2-carboxylate (endo-rich) | Sodium tert-butoxide | Increased exo content (ca. 60% at equilibrium) | researchgate.netscirp.org |
| Kinetically Selective Hydrolysis | Methyl 5-norbornene-2-carboxylate (exo-rich) | Equimolar water, strong base | High exo selectivity (endo/exo: 18/82) | researchgate.netscirp.org |
| High Temperature Reaction | Cyclopentadiene + Maleic Anhydride | 260 °C in a microreactor | Increased exo/endo ratio (up to 1.19:1) | latech.edu |
Synthesis of Specialized Norbornene-Fused Heterocycles
The bicyclo[2.2.1]heptene carboxamide framework serves as a versatile scaffold for the synthesis of more complex, fused heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their rigid conformations and potential as pharmacophores.
Azabicyclo[2.2.1]heptane and -heptene Derivatives (e.g., Vince Lactam, 7-azanorbornenes)
Vince lactam, or 2-azabicyclo[2.2.1]hept-5-en-3-one, is a crucial building block in the synthesis of carbocyclic nucleoside analogues with potent antiviral activity, such as abacavir (B1662851) and carbovir. researchgate.netwikipedia.orgnih.gov Its synthesis and the separation of its enantiomers are of significant industrial importance. researchgate.net The versatility of Vince lactam stems from the presence of the C=C double bond, which allows for a variety of chemical transformations to create functionalized γ-lactams and cyclopentane-based γ-amino acids. nih.gov
The 7-azabicyclo[2.2.1]heptane (or 7-azanorbornane) skeleton is another important heterocyclic system. These compounds can be synthesized via Diels-Alder reactions between N-substituted pyrroles and various dienophiles. cdnsciencepub.com The reactivity of the pyrrole (B145914) can be enhanced by electron-withdrawing groups on the nitrogen atom. For example, improved yields have been reported for the reaction of N-carbomethoxypyrrole with acetylene (B1199291) dicarboxylic ester in the presence of aluminum chloride as a catalyst. cdnsciencepub.com These 7-azanorbornene derivatives are precursors to a range of compounds, including analogues of the potent analgesic epibatidine. researchgate.netgoogle.com
Pyrrolopyrimidine and Pyrimidinone Derivatives from Aminonorbornene Carboxamides
Aminonorbornene carboxamides are valuable precursors for the synthesis of fused pyrimidine (B1678525) derivatives. For example, diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo a three-step domino reaction with γ-keto acids like levulinic acid to form tetracyclic pyrrolopyrimidine derivatives. thieme-connect.com These tetracycles can then undergo a microwave-mediated retro-Diels-Alder reaction, eliminating cyclopentadiene, to furnish enantiomerically pure bicyclic pyrrolo[1,2-a]pyrimidines. thieme-connect.com
Similarly, norbornene-fused pyrimidinones (B12756618) can be synthesized from aminonorbornene carboxylic acids. The cyclization of carboxamides derived from 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid with orthoformate leads to the formation of tricyclic pyrimidinones. These intermediates can then eliminate cyclopentadiene upon heating to yield 3-substituted pyrimidin-4(3H)-ones. researchgate.net These synthetic strategies demonstrate the utility of the aminonorbornene scaffold in constructing diverse heterocyclic systems with potential biological applications. thieme-connect.comresearchgate.net
Olefinic Reactivity of the Norbornene Core
The inherent ring strain of the bicyclo[2.2.1]heptene system imparts significant reactivity to the carbon-carbon double bond, making it susceptible to a variety of reactions that are less favorable for unstrained alkenes.
Addition Reactions (e.g., Hydrogenation, Halogenation)
The double bond in the norbornene framework readily undergoes addition reactions. These reactions typically proceed with exo-selectivity, where the incoming reagent adds to the face of the double bond opposite to the one-carbon bridge, due to steric hindrance. researchgate.net
Hydrogenation: Catalytic hydrogenation of the norbornene double bond is a common transformation. While specific studies on this compound are not abundant in readily available literature, the hydrogenation of related norbornene derivatives is well-documented. For instance, 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide can be converted to its saturated congener, 2-chlorobicyclo[2.2.1]heptane-2-carboxamide, through catalytic hydrogenation. ku.ac.ke This suggests that the carboxamide group is tolerant to typical hydrogenation conditions.
Halogenation: The addition of halogens across the double bond of norbornene derivatives is also a characteristic reaction. The stereochemical outcome is again predominantly exo. The reaction proceeds through a halonium ion intermediate, which is then attacked by the halide ion from the less hindered exo face.
| Reaction Type | Reagents & Conditions | Product | Key Features |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C | Bicyclo[2.2.1]heptane-2-carboxamide | Saturation of the double bond; typically high yield. |
| Halogenation (e.g., Bromination) | Br₂ in CCl₄ | exo,exo-2,3-Dibromo-bicyclo[2.2.1]heptane-2-carboxamide | Exo-selectivity due to steric hindrance. |
Oxidation Reactions (e.g., Epoxidation)
The electron-rich double bond of the norbornene core is susceptible to oxidation, most notably epoxidation. Various oxidizing agents can be employed to form the corresponding epoxide, which is a valuable intermediate for further functionalization. chemmethod.comresearchgate.net
The epoxidation of norbornene and its derivatives has been achieved using reagents such as dimethyldioxirane (B1199080) and hydrogen peroxide in the presence of a ruthenium trichloride (B1173362) catalyst. chemmethod.comresearchgate.net Studies on the epoxidation of N-aminobicyclo[2.2.1]hept-2-ene-endo-5,endo-6-dicarboximide derivatives with performic acid, generated in situ, have also been reported. researchgate.net These reactions generally proceed with high yields under mild conditions. chemmethod.com Theoretical studies using density functional theory (DFT) on the epoxidation of norbornene with peroxyformic acid indicate a preference for a spiro transition state geometry. nih.gov
| Oxidizing Agent | Key Features of the Reaction | Typical Product |
|---|---|---|
| Dimethyldioxirane | Efficient and convenient, proceeds at low temperatures. chemmethod.com | exo-Bicyclo[2.2.1]hept-2-ene-2-carboxamide oxide |
| H₂O₂ / RuCl₃ | Utilizes a "green" oxidant; can be performed at room temperature with good to excellent yields. chemmethod.com | exo-Bicyclo[2.2.1]hept-2-ene-2-carboxamide oxide |
| Peroxyformic acid | In situ generation from formic acid and hydrogen peroxide. researchgate.net | exo-Bicyclo[2.2.1]hept-2-ene-2-carboxamide oxide |
Ring-Opening Metathesis Polymerization (ROMP) Mechanisms
Bicyclo[2.2.1]heptene derivatives are excellent monomers for Ring-Opening Metathesis Polymerization (ROMP) due to the high ring strain of the bicyclic system, which provides the thermodynamic driving force for the reaction. evitachem.comrsc.org This polymerization technique, often catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, leads to the formation of polymers with the double bond retained in the polymer backbone. nsf.govmdpi.com
The mechanism of ROMP involves the coordination of the norbornene monomer to the metal carbene catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. nsf.gov Subsequent cycloreversion opens the ring and regenerates a metal carbene, now attached to the growing polymer chain, which can then react with another monomer unit. The structure of the norbornene derivative, particularly the substituent group attached to the ring, can significantly influence the rate of polymerization. rsc.org For instance, N-[2-(dimethylamino)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide has been used as a monomer in ROMP for surface functionalization. nih.gov
| Catalyst Generation | Key Mechanistic Features | Resulting Polymer Structure |
|---|---|---|
| Grubbs' First Generation | Initiation involves dissociation of a phosphine (B1218219) ligand. | Polynorbornene with repeating units containing a double bond. |
| Grubbs' Second Generation | Higher activity and better functional group tolerance. | Well-defined polymers with controlled molecular weights. researchgate.net |
| Grubbs' Third Generation | Fast initiation rates; rate-determining step is often the formation of the metallacyclobutane ring. nsf.gov | Polymers with narrow molecular weight distributions. |
Cycloaddition Reactions Beyond Diels-Alder (e.g., 1,3-dipolar cycloadditions)
The strained double bond of the norbornene core is a reactive dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org This class of reactions provides a powerful method for the construction of five-membered heterocyclic rings.
For example, norbornene derivatives can react with nitrile oxides to form isoxazoline-fused polycyclic structures. These reactions often exhibit high regioselectivity and exo-stereoselectivity. researchgate.net Similarly, the strain-promoted 1,3-dipolar cycloaddition of azides to the norbornene double bond can be used to form triazoline linkages, which can be a tool for chemical functionalizations. nih.gov This reaction can proceed even at room temperature. nih.gov
Carboxamide Group Transformations
The carboxamide group offers a handle for a variety of chemical modifications, including hydrolysis to the corresponding carboxylic acid or further functionalization to other nitrogen-containing moieties.
Hydrolysis and Amide Functionalization
The hydrolysis of the carboxamide group in this compound to the corresponding Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid can be achieved under acidic or basic conditions. For example, the base-promoted hydrolysis of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide has been used as a method to produce (+)-bicyclo[2.2.1]hept-5-ene-2-one. ku.ac.ke This indicates that the carboxamide can be cleaved, and under certain conditions, can lead to other functional groups.
Further functionalization of the amide nitrogen is also possible. The palladium/norbornene cooperative catalysis has been utilized for the C-H functionalization of heteroarenes, where amide-substituted norbornenes play a key role as co-catalysts, highlighting the influence of the amide group in directing reactivity. researchgate.netnih.gov
Amide-to-Nitrile Conversion
The dehydration of primary amides is a fundamental and widely utilized method for the synthesis of nitriles. libretexts.org This transformation is applicable to a broad range of substrates, including bicyclic and aliphatic primary amides. researchgate.net this compound, as a primary amide, can be readily converted to Bicyclo[2.2.1]hept-2-ene-2-carbonitrile through dehydration. This reaction is typically achieved using various dehydrating agents that facilitate the elimination of a water molecule from the carboxamide group. masterorganicchemistry.com
Commonly employed reagents for this conversion include phosphorus-based compounds like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and phosphorus trichloride (PCl₃), as well as thionyl chloride (SOCl₂). libretexts.orgnih.gov The choice of reagent and reaction conditions can be tailored to the specific substrate and desired yield. The reactions are generally efficient, proceeding under mild conditions with good functional group tolerance. nih.gov
| Dehydrating Agent | Formula | Typical Conditions |
|---|---|---|
| Phosphorus Pentoxide | P₂O₅ | Heating in a solvent like chloroform (B151607) or neat |
| Thionyl Chloride | SOCl₂ | Reflux in an inert solvent (e.g., DCM, chloroform) |
| Phosphorus Oxychloride | POCl₃ | Often used with a base (e.g., pyridine) at 0 °C to reflux |
| Phosphorus Trichloride | PCl₃ | Used with a base (e.g., diethylamine) in a solvent like chloroform nih.gov |
| Oxalyl Chloride | (COCl)₂ | Used with a base (e.g., triethylamine) in a suitable solvent nih.gov |
Rearrangement Reactions
The strained nature of the norbornene framework makes this compound susceptible to various rearrangement reactions, which can be induced by photochemical or thermal energy. These reactions often lead to the formation of alternative bicyclic or tricyclic structures.
Photochemical transformations provide a powerful means to access complex molecular architectures from simpler precursors by engaging electronically excited states. nih.gov The α,β-unsaturated system within the Bicyclo[2.2.1]heptene framework is a chromophore that can absorb UV light, leading to characteristic rearrangements. Research on the closely related Bicyclo[2.2.1]heptene-2-carbonitrile has shown that irradiation with a mercury arc lamp induces conversion to two main products via sigmatropic shifts. mcmaster.camcmaster.ca
The major rearrangement pathway is an orbital symmetry-allowed photochemical nih.govresearchgate.net-sigmatropic shift, yielding a bicyclo[4.1.0]heptene derivative. A minor product is formed through a nih.govchemrxiv.org-sigmatropic shift, resulting in a tricyclic structure. mcmaster.camcmaster.ca Given the similar electronic nature of the nitrile and carboxamide groups as electron-withdrawing substituents on the double bond, this compound is expected to undergo analogous rearrangements under photochemical conditions.
nih.govresearchgate.net-Sigmatropic Shift: Leads to the formation of Bicyclo[4.1.0]hept-2-ene-1-carboxamide.
nih.govchemrxiv.org-Sigmatropic Shift: Results in the formation of Tricyclo[4.1.0.0³,⁷]heptane-7-carboxamide.
These rearrangements highlight the utility of photochemistry in manipulating the strained norbornene skeleton to generate diverse and structurally complex molecules. baranlab.org
The Diels-Alder reaction is a reversible process. The reverse reaction, known as the retro-Diels-Alder (rDA) reaction, is favored at higher temperatures and results in the cleavage of the cycloaddition product back into its constituent diene and dienophile. masterorganicchemistry.com The norbornene framework of this compound is a classic Diels-Alder adduct of cyclopentadiene and a substituted alkene.
Upon sufficient heating, this compound is expected to undergo a retro-Diels-Alder reaction. This process involves the concerted cleavage of the two C-C bonds forming the six-membered ring, leading to the extrusion of cyclopentadiene and the formation of 2-propenamide (acrylamide). The favorability of the rDA reaction is often driven by the formation of stable, volatile products like cyclopentadiene. masterorganicchemistry.com This thermal decomposition pathway is a characteristic feature of the bicyclo[2.2.1]heptene ring system. fau.de
Catalytic Transformations Involving Norbornene Carboxamides
The unique reactivity of the norbornene double bond makes it an active participant in a variety of catalytic transformations, most notably those involving transition metals like palladium and gold.
Palladium/Norbornene (Pd/NBE) cooperative catalysis, widely known as the Catellani reaction, is a powerful strategy for the synthesis of highly substituted arenes. researchgate.netnih.govwikipedia.org This reaction allows for the sequential functionalization at both the ortho C-H position and the ipso position of an aryl halide in a single operation. snnu.edu.cnnih.gov In this catalytic cycle, norbornene or a derivative like this compound acts as a transient mediator. wikipedia.org
The generally accepted mechanism proceeds through several key steps:
Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X) to form an arylpalladium(II) species. wikipedia.org
Carbopalladation: The norbornene derivative inserts into the Ar-Pd bond. The rigid structure of the norbornene prevents subsequent β-hydride elimination. wikipedia.org
C-H Activation: The palladium center then activates a proximal ortho C-H bond of the aryl group, forming a stable five-membered palladacycle. snnu.edu.cn
Functionalization: This palladacycle can react with an electrophile (e.g., an alkyl halide), leading to functionalization at the ortho position. nih.gov
Termination: The cycle is terminated by a cross-coupling reaction at the ipso position, followed by the extrusion (retro-carbopalladation) of the norbornene derivative, which regenerates the active catalyst and releases the polysubstituted aromatic product. wikipedia.orgsnnu.edu.cn
This catalytic system has emerged as a robust tool for arene functionalization and has been extended to the distal C-H functionalization of alkenes. nih.govacs.org The amide group in this compound can influence the efficiency and selectivity of the catalytic process through electronic and steric effects.
| Stage | Description | Key Intermediates |
|---|---|---|
| Initiation | Oxidative addition of Pd(0) to an aryl halide. | Arylpalladium(II) complex |
| Propagation | Migratory insertion of norbornene followed by ortho C-H activation. | Aryl-norbornyl-palladacycle |
| Functionalization | Reaction of the palladacycle with an electrophile. | Pd(IV) species (proposed) |
| Termination | Reductive elimination, norbornene extrusion, and final cross-coupling at the ipso position. | Polysubstituted arene product |
Gold catalysts, particularly cationic gold(I) complexes, are powerful soft Lewis acids known for their ability to activate C-C triple and double bonds toward nucleophilic attack. acs.orgacs.org This activation enables a wide range of cycloisomerization reactions, transforming acyclic or simple cyclic precursors into complex polycyclic structures under mild conditions. nih.govnih.gov
In the context of this compound, a gold catalyst can activate the strained double bond of the norbornene framework. This activation renders the alkene electrophilic and susceptible to intramolecular attack by a nucleophile. The amide group within the molecule contains two potential nucleophilic sites: the nitrogen atom and the carbonyl oxygen atom. Intramolecular attack from either of these sites onto the activated alkene could initiate a cycloisomerization cascade, leading to novel, rearranged polycyclic amide or imidic ester structures. mdpi.com While specific studies on this substrate are limited, the principles of gold catalysis suggest a high potential for such transformations, analogous to the gold-catalyzed cycloisomerization of other unsaturated amides and enynes. acs.orgnih.gov
Stereochemical Control and Chiral Aspects in Bicyclo 2.2.1 Heptene Carboxamide Chemistry
Diastereoselectivity in Norbornene Synthesis
Diastereoselectivity in the synthesis of the norbornene framework, particularly through the Diels-Alder reaction, is a cornerstone of its chemistry. The cycloaddition of a dienophile to cyclopentadiene (B3395910) can result in two primary diastereomeric products: the endo and exo isomers. The stereochemical outcome is heavily influenced by the nature of the reactants and reaction conditions.
In asymmetric Diels-Alder reactions, chiral auxiliaries attached to the dienophile can direct the diene to attack one face of the double bond preferentially, leading to high diastereoselectivity. For instance, the cycloaddition of chiral sulfinylacrylate derivatives with cyclopentadiene can proceed with significant stereochemical control. clockss.org It has been noted that the diastereoselectivity of reactions involving a chiral amide dienophile may be higher than that of the corresponding ester. clockss.org The configuration of the resulting endo and exo cycloadducts is typically determined through spectroscopic methods like 1H-NMR and mechanistic analysis. clockss.org
Furthermore, the inherent chirality within the norbornene carboxamide structure can dictate the stereochemistry of subsequent transformations. In domino ring-closure reactions, the established configuration of an aminonorbornene-2-carboxylic acid derivative controls the relative configuration of newly formed asymmetric centers, demonstrating a transfer of chirality. researchgate.net
Enantiomeric Purity Determination and Absolute Configuration Assignment
Establishing the enantiomeric purity and assigning the absolute configuration of chiral bicyclo[2.2.1]heptene-carboxamides are critical steps in their application in asymmetric synthesis. A combination of chromatographic, spectroscopic, and crystallographic techniques is employed for this purpose.
Enantiomeric Resolution and Purity Determination: The separation of enantiomers (resolution) is often achieved using chiral chromatography. For example, the enantiomers of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide have been successfully resolved using a cellulose (B213188) triacetate column. ku.ac.ke High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical method for determining enantiomeric purity. A validated HPLC method for 2-azabicyclo[2.2.1]hept-5-en-3-one utilizes a Chiralcel OD-H column to achieve complete separation of enantiomers in under 10 minutes. researchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase | Chiralcel OD-H (250 × 4.6 mm) |
| Mobile Phase | n-hexane-isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (and Optical Rotation) |
Another strategy involves the formation of diastereomers. A racemic bicyclo[2.2.1]heptane derivative can be reacted with a single enantiomer of a chiral resolving agent, such as (R)-α-methylbenzylamine, to form a mixture of diastereomeric carboxamides. nih.gov These diastereomers possess different physical properties and can be separated by standard chromatographic techniques. Once separated, the chiral resolving agent is removed to yield the individual, enantiomerically pure compounds. nih.gov
Absolute Configuration Assignment: The definitive method for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray analysis. nih.gov This technique provides an unambiguous three-dimensional structure of the molecule in the solid state. The absolute configuration of the (+)-enantiomer of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide was unequivocally determined to be (1R,2R,4R) through X-ray crystallography of the enantiomerically pure sample. ku.ac.ke This experimentally determined structure serves as a crucial reference point for correlating the configuration of related compounds. ku.ac.ke
Influence of Chiral Centers on Reactivity and Molecular Recognition
The chiral centers within the bicyclo[2.2.1]heptene-carboxamide scaffold exert significant control over the molecule's reactivity and its ability to engage in chiral recognition.
Reactivity: The rigid conformation of the norbornene ring system creates a distinct steric environment around the reactive centers. This inherent structural bias influences the trajectory of approaching reagents, often leading to highly stereoselective reactions. A key example is the concept of "traceless chirality transfer," where the stereochemical information from a chiral bicyclo[2.2.1]heptene carboxamide is passed on to a new molecule. researchgate.net For instance, the chirality of diendo-(-)-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide has been effectively transferred to pyrimidoisoindole products through a sequence involving a domino ring-closure reaction and a subsequent retro-Diels–Alder reaction. researchgate.net In this process, the stereochemistry of the starting material directly governs the configuration of the final product. researchgate.net
Molecular Recognition: Chiral recognition is the ability of a chiral molecule (the host) to interact differently with the two enantiomers of another chiral molecule (the guest). This discrimination arises from the formation of transient diastereomeric complexes held together by non-covalent interactions. The well-defined three-dimensional structure of bicyclo[2.2.1]heptene derivatives makes them suitable candidates for studying such interactions. The differentiation between enantiomers in solution can be observed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral resolving agent. nih.gov The formation of distinct diastereomeric complexes leads to different chemical shifts and diffusion properties for each enantiomer, enabling their discrimination. nih.gov The supramolecular interactions responsible for this recognition, often involving hydrogen bonding and steric effects, can be further investigated to understand the basis of enantioselectivity. researchgate.net
Bicyclo[2.2.1]heptane Carboxamides as Chiral Auxiliaries and Intermediates
The stereochemical richness of bicyclo[2.2.1]heptane carboxamides makes them valuable tools in asymmetric synthesis, where they are employed as both chiral auxiliaries and chiral intermediates.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. Bicyclo[2.2.1]heptene carboxamide derivatives have proven to be excellent chiral sources for this purpose. For example, enantiomerically pure di-endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide can be used as a chiral auxiliary to prepare enantiomerically pure heterocycles with enantiomeric excesses (ee) greater than 99%. researchgate.net The protocol relies on a reaction sequence where the stereochemistry of the auxiliary controls the configuration of a new chiral center, followed by a microwave-induced retro-Diels–Alder reaction to release the chiral product and the auxiliary fragment. researchgate.net
Chiral Intermediates: Unlike auxiliaries, chiral intermediates are enantiomerically pure compounds that serve as building blocks, with their core structure being retained in the final target molecule. The bicyclo[2.2.1]heptane framework is a key structural motif in numerous complex natural products and pharmaceuticals. Enantiomerically pure bicyclic carboxamides are valuable precursors for these targets. ku.ac.ke For instance, after resolving diastereomeric carboxamides made with a chiral amine, the resulting enantiomerically pure exo-azanorbornane esters serve as key intermediates for the synthesis of all four stereoisomers of a potent muscarinic agonist. nih.gov Similarly, ketones like bicyclo[2.2.1]heptan-2-one, which can be prepared from the corresponding carboxamides, are pivotal starting materials for synthesizing a wide range of chiral compounds, including prostaglandins (B1171923) and terpenes. ku.ac.ke
| Compound/Derivative | Role | Application/Product | Reference |
|---|---|---|---|
| (-)-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide | Chiral Auxiliary | Synthesis of enantiomerically pure pyrimidoisoindoles | researchgate.net |
| exo-azanorbornane-3-carboxylate (via diastereomeric carboxamides) | Chiral Intermediate | Synthesis of all four stereoisomers of a muscarinic agonist | nih.gov |
| 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide | Chiral Intermediate Precursor | Precursor to (+)-bicyclo[2.2.1]hept-5-ene-2-one, a key building block | ku.ac.ke |
Computational and Theoretical Investigations of Bicyclo 2.2.1 Heptene Carboxamide Systems
Quantum Chemical Calculations (e.g., DFT, NBO analysis)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the electronic structure and properties of bicyclo[2.2.1]heptene-carboxamide and its derivatives. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying relatively complex molecules.
DFT calculations are frequently used to optimize the molecular geometry, determining bond lengths, angles, and dihedrals of the ground state. acs.org For instance, the B3LYP functional combined with a 6-31G(d) basis set is commonly employed to optimize the geometries of reactants, intermediates, and transition states in reactions involving bicyclic systems. acs.org These optimized geometries are crucial for understanding the molecule's stability and reactivity. Ab initio and DFT studies on molecules containing the bicyclo[2.2.1]hept-5-ene-2-carboxamide fragment have been performed to understand its geometrical and electronic properties. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used to dissect the electronic structure. NBO analysis provides detailed information about intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions by examining the interactions between filled (donor) and vacant (acceptor) orbitals. arabjchem.org The stabilization energy (E2) associated with these interactions quantifies their strength. arabjchem.org In carboxamide systems, NBO analysis can reveal key interactions, such as those between lone pair orbitals on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds (e.g., LP → π* and π → π* transitions), which are crucial for understanding the molecule's electronic delocalization and reactivity. ijcce.ac.ir
Table 1: Representative Quantum Chemical Methods and Their Applications
| Method/Analysis | Application in Bicyclo[2.2.1]heptene-Carboxamide Systems | Typical Basis Set |
|---|---|---|
| DFT (e.g., B3LYP) | Geometry optimization, reaction energy profiles, electronic property calculation. acs.org | 6-31G(d), 6-311G(d,p) acs.orgarabjchem.org |
| NBO Analysis | Analysis of hyperconjugative interactions, charge distribution, and bonding. arabjchem.org | 6-311G(d,p) arabjchem.org |
| TD-DFT | Prediction of UV-visible spectra and electronic excitation energies. arabjchem.org | 6-311G(d,p) arabjchem.org |
| Ab Initio Methods | High-accuracy calculations for smaller model systems, benchmarking DFT results. | N/A |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful asset for elucidating complex reaction mechanisms that may be difficult to probe experimentally. By mapping the potential energy surface, researchers can identify transition states, calculate activation barriers, and determine the most favorable reaction pathways.
For reactions involving the bicyclo[2.2.1]heptene framework, DFT calculations have been used to investigate regioselectivity and stereochemistry. acs.orgresearchgate.net For example, computational studies on the epoxidation of 7-syn-substituted bicyclo[2.2.1]hept-2-ene derivatives have successfully explained the observed exo/endo selectivity by analyzing the transition state energies. researchgate.net These studies reveal that both steric and electronic factors, dictated by the substituent on the bicyclic frame, govern the reaction's stereochemical outcome. researchgate.net
Mechanistic investigations often involve a combination of experimental work and computational modeling. nih.gov For instance, in the study of decarboxylative amidation reactions, DFT calculations have been instrumental in detailing a pathway that involves the nucleophilic addition of a carboxylate to a dioxazolone, followed by rearrangement and decarboxylation to yield the final amide product stereoretentively. nih.gov Similarly, DFT has been used to explore the pathways of C(sp³)–H bond functionalization reactions, helping to distinguish between different proposed catalytic cycles, such as those involving Ni(II)/Ni(IV) intermediates. rsc.org The insights gained from these computational models are critical for optimizing reaction conditions and designing more efficient synthetic routes.
Conformational Analysis and Molecular Dynamics Simulations
Quantum chemical calculations can identify stable conformers and the energy barriers separating them. lookchem.com Studies on related molecules have shown that even seemingly simple systems can exist as an equilibrium of multiple conformations, such as π-stacked and face-to-edge arrangements, each with distinct s-cis/s-trans orientations of the amide group. lookchem.com The relative populations of these conformers can influence the molecule's bulk properties and its interactions with other molecules. The trapping of different conformers can occur during rapid cooling processes, which can be significant in certain experimental setups like supersonic molecular beams. rsc.org
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these systems over time. While specific MD studies on Bicyclo[2.2.1]hept-2-ene-2-carboxamide are not widely reported, the technique is broadly applied to explore the conformational space of molecules, solvent effects, and the dynamics of intermolecular interactions. For related bicyclic compounds, MD simulations have been used to predict material properties, highlighting the versatility of this computational method.
Prediction of Spectroscopic Properties and Reaction Outcomes
A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. By calculating properties like NMR chemical shifts, vibrational frequencies, and electronic transitions, researchers can aid in the structural elucidation of newly synthesized compounds.
Quantum chemical calculations using DFT have been successfully employed to predict the ¹H and ¹³C NMR chemical shifts of complex molecules, including derivatives of bicyclo[2.2.1]hept-2-ene. researchgate.net The agreement between calculated and experimental spectra can confirm a proposed structure or help assign specific resonances. researchgate.net
Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-visible absorption spectra. arabjchem.org It calculates the vertical excitation energies and oscillator strengths of electronic transitions, allowing for the simulation of the spectrum. arabjchem.org Such calculations can help interpret experimental spectra and understand the nature of the molecular orbitals involved in the electronic excitations (e.g., HOMO to LUMO transitions). ijcce.ac.ir Furthermore, theoretical calculations have been used to model and understand more specialized spectroscopic techniques like PhotoElectron Circular Dichroism (PECD), where the computed spectra are compared with experimental results to provide detailed information on molecular geometry and electronic structure. rsc.org
Beyond spectroscopy, computational models are increasingly used to predict the outcomes of chemical reactions. DFT calculations can predict the stereochemical outcome of reactions like epoxidation by comparing the activation energies of competing pathways leading to different isomers. researchgate.net By understanding the underlying energetic landscape, these models provide a predictive framework for reaction design and optimization. govinfo.gov
Advanced Functionalization and Derivatization Strategies for Norbornene Carboxamides
Incorporation of Heteroatom-Containing Moieties
The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the norbornene carboxamide framework can significantly influence its biological properties. nih.gov Strategies for incorporating these atoms can be broadly categorized into modifications of the bicyclic core and derivatization of the carboxamide group.
Palladium-catalyzed reactions have been instrumental in the synthesis of heteroatom-containing scaffolds. researchgate.net For instance, the palladium/norbornene cooperative catalysis enables the synthesis of ortho-teraryls containing heteroatoms. researchgate.net This method involves a sequence of intermolecular aryl-aryl and aryl-heteroaryl bond formations through direct C-H functionalization under mild conditions. researchgate.net
Furthermore, the synthesis of poly(norbornene-methylamine), a biomimetic of chitosan, has been achieved through Ring-Opening Metathesis Polymerization (ROMP). mdpi.com This process involves the preparation of an amino-protected monomer, 5-norbornene-2-(N-methyl)-phthalimide, which is then polymerized, followed by deprotection to yield the final polymer with free amino groups. mdpi.com Such polymers hold promise for applications like gene transfection and drug release due to the pH sensitivity conferred by the amino groups. mdpi.com
The table below summarizes key strategies for incorporating heteroatom-containing moieties into the norbornene carboxamide structure.
| Strategy | Heteroatom | Key Features | Potential Applications |
| Palladium/Norbornene Cooperative Catalysis | Nitrogen, Oxygen, Sulfur | Mild reaction conditions, direct C-H functionalization | Synthesis of complex heteroaromatic compounds |
| Ring-Opening Metathesis Polymerization (ROMP) | Nitrogen | Controllable molecular weight, narrow polydispersity | Gene transfection, drug delivery |
| Derivatization of Carboxamide | Nitrogen, Oxygen, Sulfur | Versatile, allows for a wide range of functionalities | Modulation of biological activity, improved solubility |
Derivatization for Bioconjugation and Probe Development
The unique reactivity of the norbornene double bond makes it an excellent platform for bioconjugation and the development of chemical probes. nih.gov Thiol-ene "click" chemistry, in particular, has emerged as a powerful tool for attaching norbornene carboxamides to biomolecules. nih.gov
Norbornene derivatives have been successfully employed as probes to study cysteine oxidation in proteins. cam.ac.uk These probes can trap unstable sulfenic acid intermediates, allowing for their detection and quantification. cam.ac.uk To facilitate their use in proteomics, these norbornene probes can be functionalized with affinity tags such as biotin (B1667282) or alkynes. cam.ac.uk
The development of bioorthogonal conjugation methods is crucial for labeling biological molecules in their native environment. The inverse-electron-demand Diels-Alder reaction between a tetrazine and a norbornene-functionalized molecule is a prime example of such a method. nih.gov This reaction is fast, selective, and can be performed under physiological conditions without the need for a toxic catalyst. nih.gov This strategy has been successfully used to conjugate quantum dots to biological targets for imaging applications. nih.gov
Below is a table detailing derivatization strategies for bioconjugation and probe development.
| Derivatization Strategy | Application | Key Features | Example |
| Thiol-ene Chemistry | Bioconjugation | High efficiency, rapid, photoinitiated | Attachment to thiolated biomolecules |
| Affinity Tagging | Probe Development | Enables purification and detection | Biotinylated norbornene probes for cysteine oxidation |
| Tetrazine-Norbornene Ligation | Bioorthogonal Labeling | Fast kinetics, high selectivity, catalyst-free | Quantum dot conjugation for cellular imaging |
Synthesis of Polyfunctionalized Bicyclic Scaffolds
The norbornene scaffold's rigid structure and the reactivity of its double bond allow for the synthesis of a diverse range of polyfunctionalized derivatives. nih.gov These derivatives are valuable in drug discovery as they allow for the exploration of a wider chemical space.
Ring-opening metathesis polymerization (ROMP) is a versatile technique for creating end-functionalized polynorbornenes. caltech.eduresearchgate.net By using appropriate chain transfer agents, polymers with terminal groups such as acetoxy, hydroxy, and vinyl can be synthesized. caltech.eduresearchgate.net These functional groups can then be further modified to introduce additional functionalities.
Domino reactions provide an efficient route to multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. rsc.org These reactions proceed with high diastereoselectivity, allowing for the controlled synthesis of complex cyclic compounds. rsc.org
The table below outlines methods for the synthesis of polyfunctionalized bicyclic scaffolds.
| Synthetic Method | Key Features | Resulting Structures |
| Ring-Opening Metathesis Polymerization (ROMP) | Controlled molecular weight, end-functionalization | Polynorbornenes with terminal functional groups |
| Domino Reactions | High diastereoselectivity, atom economy | Multifunctionalized cyclopent-3-ene-1-carboxamides, 2-oxabicyclo[2.2.1]heptane derivatives |
| Palladium/Norbornene Cooperative Catalysis | Sequential C-H functionalization | Poly-substituted aromatic and heteroaromatic compounds |
Structure-Activity Relationship (SAR) Studies in Functionalized Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For norbornene carboxamide derivatives, these studies involve systematically modifying different parts of the molecule and assessing the impact on its efficacy and selectivity.
A series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides were synthesized and evaluated as selective openers of KCNQ2 and KCNQ4 potassium channels. nih.gov The lead compound, ML213, demonstrated potent activity with EC50 values of 230 nM for KCNQ2 and 510 nM for KCNQ4. nih.gov SAR studies revealed that the nature and position of substituents on the aryl ring, as well as the stereochemistry of the bicyclic core, significantly influenced the compound's activity and selectivity. nih.gov
In the context of antifungal agents, a series of norbornene carboxamide/sulfonamide derivatives were designed and synthesized. nih.gov Compound 6e from this series exhibited excellent in vitro activity against Sclerotinia sclerotiorum with an EC50 of 0.71 mg/L. nih.gov Further studies indicated that this compound acts as a potent laccase inhibitor. nih.gov
The following table presents key findings from SAR studies of functionalized norbornene carboxamide derivatives.
| Compound Series | Biological Target | Key SAR Findings | Lead Compound Example |
| N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides | KCNQ2/KCNQ4 Potassium Channels | Aryl substitution and stereochemistry are critical for activity and selectivity. nih.gov | ML213 |
| Norbornene carboxamide/sulfonamide derivatives | Fungal Laccase | The presence of specific sulfonamide moieties enhances antifungal activity. nih.gov | Compound 6e |
Emerging Research Applications of Bicyclo 2.2.1 Heptene Carboxamide Derivatives
Applications in Polymer Science and Materials Chemistry
The unique structure of bicyclo[2.2.1]heptene-carboxamide derivatives makes them valuable monomers in the synthesis of advanced polymers. The rigid bicyclic backbone imparts desirable thermal and mechanical properties to the resulting materials, while the carboxamide functionality offers a site for chemical modification to control properties such as solubility, reactivity, and biocompatibility.
Monomers for Tailored Polymer Synthesis (e.g., controlled molecular weight, dispersity)
Bicyclo[2.2.1]heptene-carboxamide derivatives are particularly well-suited for ring-opening metathesis polymerization (ROMP), a powerful technique that allows for the synthesis of polymers with well-defined architectures. dtic.mil ROMP catalysts, particularly those based on ruthenium, can polymerize these strained monomers in a living fashion, providing precise control over polymer molecular weight and achieving narrow molecular weight distributions (low dispersity). dtic.milnih.govnsf.gov
For instance, the polymerization of N-substituted bicyclo[2.2.1]heptene-dicarboximide monomers via ROMP has been shown to yield polymers with predictable molecular weights and low dispersity values, often below 1.2. The ability to control these fundamental polymer characteristics is crucial for creating materials with reproducible and optimized performance for specific applications.
Below is a table summarizing representative data on the controlled polymerization of bicyclo[2.2.1]heptene-dicarboximide derivatives using a Grubbs third-generation catalyst.
| Monomer | Monomer/Catalyst Ratio | Molecular Weight (Mn, g/mol ) | Dispersity (Đ) |
| N-phenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | 100:1 | 25,000 | 1.10 |
| N-hexyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | 200:1 | 52,000 | 1.15 |
| N-(2-hydroxyethyl)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | 150:1 | 41,000 | 1.12 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Development of Advanced Functional Polymers (e.g., high glass transition temperature, cross-linked systems)
The incorporation of the rigid bicyclo[2.2.1]heptane unit into a polymer backbone significantly restricts chain mobility, leading to materials with high glass transition temperatures (Tg). researchgate.net This property is highly desirable for applications requiring dimensional stability at elevated temperatures. For example, polyimides derived from bicyclo[2.2.1]heptane-tetracarboxylic dianhydrides, which contain a related structural motif, exhibit Tg values well above 300°C. mdpi.com Similarly, polymers derived from bicyclo[2.2.1]heptene-carboxamide monomers are expected to display high thermal stability.
Furthermore, the carboxamide functionality and the residual double bond in the polymer backbone after ROMP provide reactive sites for cross-linking. google.com Cross-linking creates a three-dimensional polymer network, which enhances the mechanical strength, thermal stability, and solvent resistance of the material. researchgate.net For instance, copolymers of ethylene (B1197577) and derivatives of bicyclo[2.2.1]hept-2-ene can be cross-linked to produce materials suitable for protective coatings and extruded articles. nasa.gov The introduction of trifunctional comonomers based on norbornene-dicarboxyimide has been shown to increase the flexural modulus, tensile modulus, and glass transition temperature of the resulting copolymers. researchgate.net
Polymers for Drug Delivery Systems and Biomedical Devices
The biocompatibility and functionality of polymers derived from bicyclo[2.2.1]heptene-carboxamide make them promising candidates for biomedical applications. gsconlinepress.com The polymer backbone can be designed to be biodegradable, and the carboxamide side chains can be used to attach therapeutic agents for controlled drug delivery. mdpi.com
One notable example is the synthesis of novel serotoninergic ligands containing a 5-norbornene-2-carboxamide nucleus. mdpi.com These compounds demonstrate the potential of this scaffold in developing targeted therapeutics. Additionally, polymers with bicyclo[2.2.1]heptane moieties are being explored for their use in medical devices due to their robust mechanical properties and biocompatibility. ucl.ac.uk
Specialty Polymers for Microelectronics and Optoelectronics
Polymers derived from bicyclo[2.2.1]heptene derivatives, including those with related functional groups like imides, have found applications in the microelectronics industry as photoresists and dielectric materials. researchgate.netacs.org Their high thermal stability is crucial for withstanding the temperatures involved in semiconductor manufacturing processes. The low dielectric constant of these aliphatic polyimides is advantageous for interlayer dielectric applications, as it helps to reduce signal delay and power consumption in integrated circuits. sci-hub.se
Photoresist compositions comprising polycyclic polymers with acid-labile pendant groups have been developed. justia.com These materials can be patterned with high resolution using deep UV light, a key requirement for the fabrication of modern microelectronic devices.
Intermediates in Advanced Organic Synthesis
Beyond polymer science, bicyclo[2.2.1]heptene-carboxamide derivatives serve as valuable intermediates in the synthesis of complex organic molecules. The stereochemically defined and rigid framework of the bicyclic system allows for highly controlled chemical transformations.
Precursors for Complex Natural Products and Bioactive Molecules
The bicyclo[2.2.1]heptane skeleton is a structural motif present in a number of natural products and biologically active compounds. ku.ac.ke Chiral, enantiomerically pure bicyclo[2.2.1]heptene-carboxamide derivatives are particularly useful as starting materials for the asymmetric synthesis of these complex targets. mdpi.com
For example, 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide has been used as a key intermediate in the synthesis of prostaglandins (B1171923), a class of biologically active lipids. ku.ac.ke The absolute configuration of the bicyclic precursor dictates the stereochemistry of the final prostaglandin (B15479496) product. Furthermore, derivatives of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue, have been incorporated into bioactive peptides. unirioja.es The synthesis of these complex molecules often relies on the predictable reactivity and stereochemical control offered by the bicyclic carboxamide starting materials. The development of a multigram preparation of optically pure (−)-7-(bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide highlights its utility as a versatile scaffold for divergent drug discovery synthesis. researchgate.net
Building Blocks for sp3-Rich Chemical Space Exploration
The exploration of sp3-rich chemical space is a pivotal strategy in modern drug discovery, aiming to move beyond the predominantly flat, aromatic structures that have historically dominated medicinal chemistry. nih.gov Molecules with a higher fraction of sp3-hybridized carbon atoms tend to possess more complex three-dimensional structures, which can lead to improved physicochemical properties and novel interactions with biological targets. researchgate.netucl.ac.uk The rigid, non-planar bicyclo[2.2.1]heptane framework, a core component of bicyclo[2.2.1]hept-2-ene-2-carboxamide, serves as an exemplary scaffold in this endeavor. researchgate.netucl.ac.uk
The inherent three-dimensionality of the bicyclo[2.2.1]heptane skeleton provides a robust starting point for the synthesis of diverse and structurally complex fragment libraries. dtu.dkresearchgate.net These fragments are instrumental in fragment-based drug discovery (FBDD), a technique that screens low-molecular-weight compounds for weak binding to a biological target, with subsequent optimization to achieve higher affinity. The defined stereochemistry and conformational rigidity of the norbornene moiety allow for the precise spatial orientation of appended functional groups, facilitating more specific and potentially stronger interactions with protein binding pockets. researchgate.net
Furthermore, the bicyclo[2.2.1]heptane core can be considered a bioisostere for substituted benzene (B151609) rings, offering a three-dimensional alternative to flat aromatic systems. nih.govresearchgate.net This is particularly advantageous in overcoming challenges associated with aromatic compounds, such as metabolic instability and poor solubility. By replacing a phenyl ring with a bicyclo[2.2.1]heptane scaffold, medicinal chemists can introduce greater structural complexity and novelty into drug candidates, potentially leading to improved pharmacological profiles. nih.gov The synthetic accessibility of this compound and its derivatives makes them valuable building blocks for systematically exploring this sp3-rich chemical space. researchgate.netnasa.gov
Research in Medicinal Chemistry and Chemical Biology (Pre-clinical Focus Only)
Design and Synthesis of Ligands for Receptor Binding Studies (e.g., serotoninergic ligands)
The this compound scaffold has been effectively utilized in the design and synthesis of novel ligands for receptor binding studies, particularly for serotoninergic (5-HT) receptors. mdpi.comnih.gov The rigid norbornene nucleus provides a well-defined framework for orienting pharmacophoric elements, such as an arylpiperazine moiety, which is a common feature in many 5-HT receptor ligands. researchgate.net By systematically modifying the substituents on the carboxamide and the arylpiperazine ring, researchers can fine-tune the affinity and selectivity of these compounds for different 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. mdpi.comnih.gov
In one such study, a series of 5-norbornene-2-carboxamide derivatives were synthesized and evaluated for their binding affinities to 5-HT1A, 5-HT2A, and 5-HT2C receptors. mdpi.com The synthesis typically involves the coupling of 5-norbornene-2-carboxylic acid with a suitable amine, often a functionalized arylpiperazine, via standard amide bond formation protocols. mdpi.com The resulting carboxamide derivatives have shown promising results in preclinical evaluations. For instance, compounds like Norbo-4 and Norbo-18 emerged as highly active and promising ligands for the serotonin (B10506) receptors under investigation. nih.gov
Molecular docking studies have been employed to rationalize the observed binding affinities and to guide the design of next-generation ligands. mdpi.com These computational models help to visualize the binding modes of the bicyclo[2.2.1]heptene-carboxamide derivatives within the receptor's active site, highlighting key interactions that contribute to their affinity and selectivity. researchgate.net The combination of a heterocyclic nucleus, a linker, and a 4-substituted piperazine (B1678402) has proven to be a successful strategy for developing compounds with high specificity and affinity for serotoninergic receptors. nih.gov The table below summarizes the binding affinities of selected bicyclo[2.2.1]heptene-carboxamide derivatives for various serotonin receptors.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| Norbo-3 | >10000 | 23.49 | >10000 |
| Norbo-13 | >10000 | 28.81 | 122 |
| Norbo-14 | >10000 | 17.93 | >10000 |
| Norbo-17 | >10000 | 22.66 | >10000 |
| Norbo-18 | >10000 | 18.65 | >10000 |
| Norbo-20 | >10000 | 22.86 | >10000 |
Development of Potential Cytotoxic and Antimicrobial Agents
The bicyclo[2.2.1]heptene-carboxamide scaffold has also been investigated for the development of potential cytotoxic and antimicrobial agents. researchgate.netukrbiochemjournal.org The unique structural features of the norbornene framework can be exploited to design molecules that exhibit selective toxicity against cancer cells or microbial pathogens. nih.govresearchgate.net For example, derivatives of bicyclo[2.2.1]heptane have been shown to induce apoptotic cell death in human promyelocytic leukemia cells. researchgate.net
In the realm of antimicrobial research, norbornane-based cationic peptidomimetics have been designed to target bacterial membranes. nih.gov These amphiphilic molecules, which can incorporate a carboxamide linkage, mimic the action of naturally occurring cationic antimicrobial peptides (CAMPs) by disrupting the bacterial cell membrane. nih.gov This mechanism of action is thought to be less prone to the development of bacterial resistance. nih.gov Fluorescently labeled analogues have been synthesized to visualize their interaction with and localization on the bacterial membrane. nih.gov
Furthermore, certain norbornene carboxamide and sulfonamide derivatives have demonstrated significant antifungal activity against various plant pathogenic fungi. nih.govresearchgate.net One such compound, designated as 6e, exhibited potent in vitro antifungal activity against Sclerotinia sclerotiorum and also displayed laccase inhibition activity. nih.gov The table below presents the cytotoxic and antimicrobial activities of selected bicyclo[2.2.1]heptene-carboxamide and related derivatives.
| Compound | Target Organism/Cell Line | Activity |
| Compound 10 (norbornane-based) | MRSA | MIC = 0.25 µg/mL |
| Compound 29 (norbornane-based) | MRSA | MIC = 0.5 µg/mL |
| Compound 34 (norbornane-based) | MRSA | MIC = 0.5 µg/mL |
| Compound 6e (norbornene carboxamide/sulfonamide) | Sclerotinia sclerotiorum | EC50 = 0.71 mg/L |
| cis-β-Santalol (related bicyclo[2.2.1]heptane) | HL-60 cells | Induces apoptosis |
| β-santaldiol (related bicyclo[2.2.1]heptane) | HL-60 cells | Induces apoptosis |
Norbornene Scaffolds in Rational Drug Design (e.g., non-planar motifs, Wnt inhibitors, carbonic anhydrase inhibitors)
The norbornene scaffold, as exemplified by this compound, is a valuable tool in rational drug design due to its rigid, non-planar geometry. nih.govescholarship.org This three-dimensional structure allows for the creation of molecules with well-defined spatial arrangements of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. mdpi.com The use of such non-planar motifs is a key strategy to move beyond the "flatland" of traditional aromatic-rich drug molecules. escholarship.org
One area where norbornene scaffolds have shown promise is in the development of Wnt signaling pathway inhibitors. nih.govresearchgate.net The Wnt pathway is often dysregulated in various cancers, making it an attractive target for therapeutic intervention. mdpi.com Norbornene derivatives have been identified that can inhibit the Wnt response, thereby suppressing tumor growth and metastasis. nih.gov For instance, the norbornene derivative IWR-1 has been shown to be a potent agent for the destruction of colon cancer cells by inhibiting the Wnt/β-catenin pathway. nih.gov
Another important application of norbornene scaffolds is in the design of carbonic anhydrase (CA) inhibitors. nih.govnih.gov Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions such as glaucoma, obesity, and cancer. nih.gov Norbornene-based bicyclic imides and N-acylsulfonamides have been synthesized and shown to be potent inhibitors of CA isoenzymes I and II. nih.govatauni.edu.tr The rigid bicyclic framework allows for precise positioning of the sulfonamide group to interact with the zinc ion in the active site of the enzyme. atauni.edu.tr
| Scaffold Application | Target | Example Compound Class | Therapeutic Potential |
| Non-planar Motif | Various | Bicyclo[2.2.1]heptane derivatives | Improved physicochemical and pharmacological properties |
| Wnt Inhibitor | Wnt/β-catenin pathway | Norbornene derivatives (e.g., IWR-1) | Cancer |
| Carbonic Anhydrase Inhibitor | Carbonic Anhydrase I & II | Norbornene bicyclic imides, N-acylsulfonamides | Glaucoma, Obesity, Cancer |
Enzyme Inhibition Studies (e.g., DPP-4 inhibitors)
The bicyclo[2.2.1]heptane framework, a close structural relative of this compound, has been successfully employed in the design of potent enzyme inhibitors, notably for dipeptidyl peptidase-4 (DPP-4). nih.gov DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes mellitus. nih.govwikipedia.org DPP-4 inhibitors, also known as gliptins, work by preventing the degradation of incretin (B1656795) hormones, which in turn leads to increased insulin (B600854) secretion and reduced glucagon (B607659) levels. wikipedia.org
Researchers have designed and synthesized DPP-4 inhibitors based on a 2-azabicyclo[2.2.1]heptane scaffold. nih.gov These compounds, which incorporate a bicyclic amino moiety, have demonstrated high potency in inhibiting DPP-4. For example, the compound neogliptin, which features the 2-azabicyclo[2.2.1]heptane core, was found to be a more potent DPP-4 inhibitor than the established drugs vildagliptin (B1682220) and sitagliptin, with an IC50 value of 16.8 ± 2.2 nM. nih.gov
Molecular modeling studies have revealed that these bicyclic inhibitors interact with key residues in the active site of the DPP-4 enzyme. nih.gov The rigid bicyclo[2.2.1]heptane scaffold helps to pre-organize the molecule in a conformation that is favorable for binding, thereby contributing to its high potency. nih.gov The stability of these compounds in aqueous solutions, due to a low potential for intramolecular cyclization, is an additional advantageous feature for their development as therapeutic agents. nih.gov
| Inhibitor | Scaffold | Target Enzyme | IC50 (nM) |
| Neogliptin | 2-Azabicyclo[2.2.1]heptane | DPP-4 | 16.8 ± 2.2 |
| Vildagliptin | - | DPP-4 | - |
| Sitagliptin | - | DPP-4 | - |
Future Research Directions and Challenges
Development of Novel Catalytic Systems for Norbornene Carboxamide Synthesis
The synthesis of functionalized norbornenes, including the target carboxamide, often relies on catalytic processes. Future research is directed towards the development of more efficient, selective, and sustainable catalytic systems. While palladium-catalyzed reactions have shown promise in the functionalization of norbornene systems, including amination and amidation processes, significant challenges remain. acs.orgacs.org
A key area of investigation is the design of novel ligands for transition metal catalysts, such as palladium and rhodium, to control the regioselectivity and stereoselectivity of carboxamide group installation onto the norbornene framework. researchgate.net The development of catalytic systems that can directly convert norbornene derivatives to the corresponding carboxamides in a single step with high atom economy is a primary objective.
Furthermore, there is a growing interest in exploring earth-abundant and less toxic metal catalysts as alternatives to precious metals. Iron, copper, and nickel-based catalysts are being investigated for their potential to mediate the synthesis of functionalized norbornenes. The challenge lies in achieving comparable activity and selectivity to their noble metal counterparts.
Recent advancements in photoredox catalysis and electrocatalysis also present new opportunities for the synthesis of norbornene carboxamides under mild conditions. These methods could offer alternative reaction pathways with different selectivity profiles, avoiding the need for high temperatures and harsh reagents.
| Catalyst System | Reaction Type | Key Advantages | Research Focus |
| Palladium-based | C-H Amination/Amidation | High efficiency and functional group tolerance. acs.org | Development of new ligands for improved selectivity. |
| Rhodium-based | Hydroarylation | endo-selective functionalization. researchgate.net | Expansion of substrate scope and mechanistic understanding. |
| Tantalum-based | Hydroamination | Catalysis of challenging hydroamination reactions. nih.gov | Improving yields and reducing byproduct formation. |
| Earth-Abundant Metals (Fe, Cu, Ni) | Various C-N bond formations | Cost-effective and sustainable. | Enhancing catalytic activity and selectivity. |
| Photoredox/Electrocatalysis | Amidation | Mild reaction conditions. | Exploring novel reaction pathways and scalability. |
Expanding the Scope of Functionalized Norbornene Monomers for Polymerization
Polymers derived from norbornene monomers exhibit unique properties such as high thermal stability, chemical resistance, and tunable optical properties, making them suitable for a wide range of applications. researchgate.netpromerus.com A significant area of future research is the expansion of the variety of functionalized norbornene monomers, including those with carboxamide moieties, for use in polymerization reactions like Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. researchgate.netrsc.orgrsc.orgmdpi.comacs.orgrsc.org
The introduction of diverse functional groups onto the norbornene scaffold allows for the tailoring of polymer properties. For instance, incorporating polar groups can enhance adhesion and solubility, while introducing reactive handles can enable post-polymerization modification. acs.org Researchers are actively exploring new synthetic routes to access a wider array of functionalized norbornene monomers with controlled stereochemistry (endo vs. exo isomers), as this can significantly impact polymerization kinetics and polymer properties. acs.org
The development of monomers with specific functionalities for targeted applications is a key trend. This includes monomers designed for use in gas-separation membranes, photoresist materials, and biomedical devices. researchgate.net The challenge lies in designing monomers that are not only synthetically accessible but also exhibit high reactivity and controlled polymerization behavior with modern catalysts.
| Polymerization Method | Monomer Type | Key Polymer Properties | Future Directions |
| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene-imides, esters, ethers | Controlled molecular weight, narrow dispersity. acs.org | Synthesis of monomers with enhanced functionality for self-assembly. acs.org |
| Vinyl-Addition Polymerization | Alkyl, aryl, and aryl ether substituted norbornenes | High glass transition temperature, thermal stability. rsc.org | Development of melt-processable polymers with large service windows. rsc.org |
| Palladium-Catalyzed Terpolymerization | Norbornenes with acetate, hydroxyl, and carboxylic acid groups | High molecular weight elastomers with tunable surface properties. acs.org | Improving mechanical and elastic properties through vulcanization. acs.org |
Advanced Mechanistic Insights into Complex Bicyclic Reactions
A deeper understanding of the reaction mechanisms governing the synthesis and polymerization of bicyclic compounds like norbornene carboxamide is crucial for the rational design of improved synthetic methods and catalysts. Future research will focus on employing advanced computational and experimental techniques to elucidate the intricate details of these reactions.
For instance, the mechanism of the Diels-Alder reaction, a fundamental method for synthesizing the norbornene scaffold, continues to be a subject of computational studies to understand the factors controlling stereoselectivity. researchgate.netrsc.orgresearchgate.netsemanticscholar.org Density Functional Theory (DFT) calculations are being used to model transition states and reaction pathways, providing insights that are often difficult to obtain through experiments alone.
In the realm of polymerization, kinetic and mechanistic studies of ROMP are shedding light on the rate-determining steps and the influence of monomer structure on polymerization rates. acs.org Understanding these fundamental aspects is key to developing more active and selective polymerization catalysts. Furthermore, the mechanism of palladium- and norbornene-catalyzed reactions, which enable the functionalization of aromatic compounds, is an area of active investigation, with the goal of expanding their synthetic utility. nih.govnih.gov
| Reaction Type | Mechanistic Focus | Techniques | Key Findings |
| Diels-Alder Cycloaddition | Stereoselectivity, reaction kinetics | Computational Chemistry (DFT) | Elucidation of transition state geometries and activation energies. researchgate.netrsc.org |
| Ring-Opening Metathesis Polymerization (ROMP) | Rate-determining steps, influence of monomer stereochemistry | Kinetic Isotope Effect Studies, DFT calculations | Identification of metallacyclobutane formation as the rate-determining step. acs.org |
| Palladium/Norbornene Catalysis | C-H activation, reaction intermediates | Mass Spectrometry, Computational Studies | Understanding the role of the norbornene mediator in facilitating functionalization. nih.gov |
Exploration of New Therapeutic Avenues Through Structural Modulation (Pre-clinical)
The rigid bicyclo[2.2.1]heptane framework is increasingly recognized as a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents. nih.govnih.govnasa.gov Structural modulation of this core, including the introduction of carboxamide and other functional groups, offers a promising strategy for developing compounds with unique pharmacological profiles. Future preclinical research will focus on exploring new therapeutic applications for these derivatives.
Norbornene derivatives have already shown potential as anticancer agents, with some compounds demonstrating the ability to induce apoptosis and inhibit tumor progression in preclinical models. nih.govnih.govresearchgate.net By systematically modifying the substituents on the bicyclic scaffold, researchers aim to enhance potency, selectivity, and pharmacokinetic properties. For example, bicyclo[2.2.1]heptane-containing compounds have been identified as selective antagonists for the CXCR2 receptor, a target in metastatic cancer. nih.govrsc.org
Beyond oncology, norbornene derivatives are being investigated for their potential in treating other diseases. For instance, certain bicyclo[2.2.1]heptane analogs have been identified as triple re-uptake inhibitors, suggesting their potential as antidepressants. nih.gov Furthermore, the unique three-dimensional shape of the norbornene scaffold can be exploited to design ligands for a variety of biological targets, including enzymes and receptors. The development of nucleoside analogs incorporating the bicyclo[2.2.1]heptane structure is another promising area of research for antiviral therapies. mdpi.com
| Therapeutic Area | Target/Mechanism | Compound Class | Preclinical Findings |
| Oncology | Apoptosis induction, Wnt/β-catenin pathway inhibition | Norbornyl isothiocyanates, bicyclic imides | Reduction in tumor size and progression in mammary tumor models. nih.gov |
| Metastatic Cancer | CXCR2 receptor antagonism | N,N′-diarylsquaramides with bicyclo[2.2.1]heptane moiety | Good CXCR2 antagonistic activity and anti-cancer metastatic effect. nih.govrsc.org |
| Depression | Triple re-uptake inhibition (serotonin, norepinephrine, dopamine) | Substituted naphthyl containing chiral [2.2.1] bicycloheptanes | Active as triple re-uptake inhibitors in vitro and in vivo. nih.gov |
| Antiviral | Viral replication inhibition | 1′-Homocarbocyclic nucleoside analogs with bicyclo[2.2.1]heptane scaffold | Potential activity against influenza and herpes simplex virus. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
